molecular formula C10H12N2O2 B12536715 (S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid

(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Cat. No.: B12536715
M. Wt: 192.21 g/mol
InChI Key: NLVZSGWOVCZDFX-QMMMGPOBSA-N
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Description

(2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid is an organic compound with a unique structure that includes a naphthyridine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of starting materials such as 2-aminonicotinic acid and methylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
  • 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid
  • 7-methyl-1,2,3,4-tetrahydroquinoline

Uniqueness

(2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid is unique due to its specific naphthyridine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-3,8H,4-5H2,1H3,(H,11,12)(H,13,14)/t8-/m0/s1

InChI Key

NLVZSGWOVCZDFX-QMMMGPOBSA-N

Isomeric SMILES

CC1=NC2=C(CC[C@H](N2)C(=O)O)C=C1

Canonical SMILES

CC1=NC2=C(CCC(N2)C(=O)O)C=C1

Origin of Product

United States

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